molecular formula C11H10Cl2OS B13202853 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13202853
M. Wt: 261.2 g/mol
InChI Key: BIGNNQCBQNIDAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3,4-dichlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group and cyclopentanone ring may play a role in its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar compounds to 3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one include:

Properties

Molecular Formula

C11H10Cl2OS

Molecular Weight

261.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H10Cl2OS/c12-10-4-3-9(6-11(10)13)15-8-2-1-7(14)5-8/h3-4,6,8H,1-2,5H2

InChI Key

BIGNNQCBQNIDAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1SC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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